molecular formula C17H20ClN3O2S2 B2979514 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216740-94-1

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2979514
CAS No.: 1216740-94-1
M. Wt: 397.94
InChI Key: DDBLLGAWWYJKDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole ring, and a thiophene ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiophene rings are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the dimethylamino and methoxy groups could make the compound reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could make the compound basic, while the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have engaged in the synthesis of novel heterocyclic compounds derived from various starting materials, highlighting the compound's role in the development of new chemical entities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased its application in producing anti-inflammatory and analgesic agents. These compounds exhibited significant inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities, with some showing higher inhibitory activity and protection than standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation

Another application includes the design, synthesis, and pharmacological evaluation of structurally novel 5-HT3 receptor antagonists. These compounds were developed to address depressive disorders, demonstrating the compound's utility in the discovery of new antidepressants. Notably, the 3-ethoxyquinoxalin-2-carboxamides series, designed using a ligand-based approach, showed promising anti-depressant-like activity in forced swim tests, indicating the potential therapeutic applications of derivatives (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial activity, aiming to address bacterial infections. Synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their anti-microbial activity assessment highlight its significance in developing novel antimicrobial agents. These studies involve docking studies to predict the interaction of synthesized compounds with bacterial targets, demonstrating the compound's application in the design of new antibacterial drugs (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Cytotoxic Activity

Furthermore, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their cytotoxic activity against cancer cell lines exemplify the compound's utility in oncology research. These efforts aim to develop potent cytotoxic agents for cancer therapy, with some derivatives displaying significant growth inhibitory properties against murine leukemia and Lewis lung carcinoma, highlighting the compound's role in cancer pharmacology (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its use in fields like medicine or materials science .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2.ClH/c1-19(2)8-9-20(16(21)14-5-4-10-23-14)17-18-13-7-6-12(22-3)11-15(13)24-17;/h4-7,10-11H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBLLGAWWYJKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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